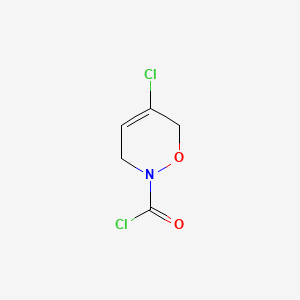
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride
Description
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a chloro substituent and a carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
124739-92-0 |
|---|---|
Formule moléculaire |
C5H5Cl2NO2 |
Poids moléculaire |
182 |
Nom IUPAC |
5-chloro-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO2/c6-4-1-2-8(5(7)9)10-3-4/h1H,2-3H2 |
Clé InChI |
PEZMRGIQMVMUOU-UHFFFAOYSA-N |
SMILES |
C1C=C(CON1C(=O)Cl)Cl |
Synonymes |
2H-1,2-Oxazine-2-carbonyl chloride, 5-chloro-3,6-dihydro- (9CI) |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride can be achieved through various methods, including:
(4+2) Cycloaddition: This method involves the reaction of nitroso compounds with conjugated dienes.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the desired oxazine compound.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for high yield and purity. The use of solid-phase synthesis is also common, allowing for the efficient production of stereo- and regioisomers .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reductive cleavage of the N–O bond leads to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles, leading to a variety of substituted oxazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxone.
Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Oxazine N-oxides.
Reduction: Tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: Various substituted oxazines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of bioactive derivatives. The presence of the carbonyl chloride group allows for further functionalization, enhancing its reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-2H-1,2-oxazine: Lacks the chloro and carbonyl chloride substituents, making it less reactive.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur atom and exhibits different biological activities.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione: Contains a benzimidazole ring and different substituents, leading to distinct chemical properties.
Uniqueness
The presence of both a chloro substituent and a carbonyl chloride group in 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride makes it a highly versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form bioactive derivatives sets it apart from similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


